1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine
Overview
Description
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which make it a valuable tool in various scientific applications .
Preparation Methods
The synthesis of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and aldehydes.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the benzimidazole ring.
Reaction Conditions: The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzimidazole ring or the attached propyl and methyl groups.
Scientific Research Applications
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study protein-ligand interactions, enzyme inhibition, and other biochemical processes. Its ability to bind to specific proteins makes it a valuable tool for understanding cellular mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine can be compared with other similar compounds, such as:
1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine: This compound has a trifluoromethyl group instead of a propyl group, which can significantly alter its chemical properties and reactivity.
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine: The presence of an ethyl group instead of a propyl group can affect the compound’s binding affinity and selectivity for specific targets.
Other Benzimidazole Derivatives: Various benzimidazole derivatives with different substituents on the benzimidazole ring have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-2-propylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2/h5-7H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNTUNFBRCJCNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1C)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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